二半乳糖基二酰基甘油

描述

Digalactosyldiacylglycerol (DGDG) is a significant membrane lipid present in oxygenic photosynthetic organisms. It plays a crucial role in the structure and function of thylakoid membranes, which are integral to the process of photosynthesis. This lipid is known for its involvement in various cellular processes, particularly under stress conditions like phosphate limitation, highlighting its adaptability and essential function in plant and cyanobacterial physiology (Awai et al., 2007).

Synthesis Analysis

DGDG synthesis involves specific synthase enzymes that catalyze the addition of galactose moieties to monogalactosyldiacylglycerol (MGDG), leading to the formation of DGDG. Notable advances in understanding this process have been achieved through genetic and biochemical analyses, revealing that non-plant-type DGDG synthase genes play a pivotal role in DGDG production in various organisms, including cyanobacteria and marine dinoflagellates (Inuki et al., 2017).

Molecular Structure Analysis

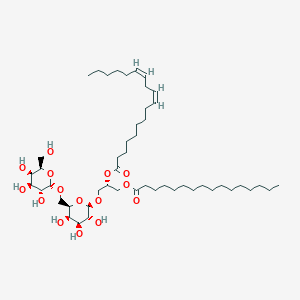

The molecular structure of DGDG has been elucidated through high-resolution techniques like NMR spectroscopy. Studies have determined that DGDG consists of a diacylglycerol backbone with two galactose molecules attached via a galactose-galactose α(1→6) linkage and a galactose-glycerol β-linkage. This intricate molecular arrangement plays a fundamental role in its functional properties and interaction with other membrane components (Hauksson et al., 1995).

Chemical Reactions and Properties

DGDG participates in various chemical reactions within cellular membranes, impacting the fluidity and phase behavior of lipid bilayers. Its synthesis and incorporation into membranes are responsive to environmental cues, such as light intensity and nutrient availability, modulating the membrane's physical properties to adapt to changing conditions. The interaction of DGDG with proteins, particularly in photosynthetic complexes, is crucial for optimal photosynthetic efficiency and stress response mechanisms (Maida & Awai, 2016).

Physical Properties Analysis

The physical properties of DGDG, such as its phase behavior and interaction with water, have been studied using techniques like neutron diffraction. These studies reveal that DGDG forms tightly packed bilayer structures, contributing to the stability and functionality of photosynthetic membranes. The arrangement of galactose moieties at the bilayer surface is critical for the interaction with surrounding water molecules, affecting the bilayer's hydration and overall membrane dynamics (McDaniel, 1988).

Chemical Properties Analysis

The chemical behavior of DGDG, including its reactivity and interactions with other lipids and membrane components, is central to its function in membrane architecture and plant stress responses. Studies have shown that DGDG can modulate the activity of membrane-bound enzymes and interact with other lipids to maintain membrane integrity under stress conditions. The balance between DGDG and other galactolipids is crucial for maintaining the optimal environment for photosynthetic and other membrane-associated proteins (Tanaka et al., 2005).

科学研究应用

抗炎作用

燕麦中的一种特征性糖脂——DGDG 单酯,已被发现具有抗炎作用 {svg_1}。分离出燕麦中的一种主要 DGDG 单酯分子种类,并对其结构进行了分析。DGDG-LAHLA 显着降低了氧化氮和细胞因子(IL-6、TNF-α 和 IL-10)的产生,首次表明了 DGDG-LAHLA 的抗炎作用 {svg_2}.

植物中的功能多样性

DGDG 是一种中性糖脂,其中两个半乳糖残基(二半乳聚糖)与 sn-3 位的甘油结合形成一个亲水头部基团 {svg_3}。 它存在于植物、真核藻类和蓝藻的光合膜中 {svg_4}。 这表明 DGDG 在植物的功能多样性中发挥着至关重要的作用。

光合膜中的作用

在单半乳糖基二酰基甘油 (MGDG) 之后,DGDG 是植物、真核藻类和蓝藻的光合膜中第二丰富的半乳糖甘油脂 {svg_5}。 这表明 DGDG 在光合膜的组织和功能中发挥着重要作用。

生物合成途径

DGDG 主要由质体外膜中的 DGDG 合成酶 (DGDs) 从 MGDG 合成 {svg_6}。 该生物合成途径包括两个主要步骤:将半乳糖从 UDP-半乳糖转移到二酰基甘油 (DAG) 的 sn-3 位,形成 MGDG;以及用 UDP-半乳糖作为糖供体,由 DGD 对 MGDG 进行半乳糖基化,形成 DGDG {svg_7}.

营养胁迫响应

DGDG 合成酶存在于拟南芥和其他被子植物中——DGD1 及其旁系同源物 DGD2 {svg_8}。 在营养胁迫条件下,DGD2 与 MGD2/MGD3 共同作用于一条替代途径,因为在磷酸盐饥饿条件下观察到编码 DGD2 的基因表达量较高 {svg_9}.

潜在的功能性食品成分

鉴于 DGDG 的抗炎作用以及其在燕麦中的存在,它可能用作功能性食品成分 {svg_10}。 这将扩大燕麦作为功能性食品的可用性。

未来方向

DGDG is essential for the organization of the membrane structure in etioplasts . It is also required for better photosynthetic growth of Synechocystis sp. PCC6803 under phosphate limitation . These findings suggest that DGDG may have potential applications in improving photosynthetic efficiency and plant growth under nutrient-limited conditions.

属性

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O15/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(52)62-37(34-59-40(51)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-60-48-47(58)45(56)43(54)39(64-48)36-61-49-46(57)44(55)42(53)38(33-50)63-49/h11,13,17-18,37-39,42-50,53-58H,3-10,12,14-16,19-36H2,1-2H3/b13-11-,18-17-/t37-,38-,39-,42+,43+,44+,45+,46-,47-,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXMUPATKGLZAP-DXLAUQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103106 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145033-48-3 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145033-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。